3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde
Overview
Description
The compound “3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde” is a benzoxazole derivative. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The presence of the fluorophenyl group and a carbaldehyde group suggests that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazole core, with the 4-fluorophenyl group and the carbaldehyde group attached at the 3rd position of the benzoxazole ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing fluorine atom on the phenyl ring and the electron-donating aldehyde group. These groups could direct electrophilic aromatic substitution reactions to specific positions on the benzoxazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the fluorine atom could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Anticonvulsant and Neuroprotective Properties
- Research has highlighted the role of certain compounds structurally related to 3-(4-Fluorophenyl)-2,1-benzoxazole-5-carbaldehyde, particularly those containing fluorophenyl groups, in exhibiting anticonvulsant and neuroprotective properties. For instance, 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles have been identified as selective antagonists of strychnine-induced convulsions and potential antispastic agents (Kane et al., 1994). Similarly, compounds like 1-aryl-3,5-dihydro-4H-2,3-benzodiazepin-4-ones have shown promising results in anticonvulsant activities, providing a basis for further exploration of related chemical structures (Chimirri et al., 1997).
Anti-inflammatory and Analgesic Properties
- Studies have indicated that thiazolo[3,2-b]-1,2,4-triazoles substituted with certain functional groups, which share a structural similarity with the benzoxazole core of this compound, exhibit significant anti-inflammatory and analgesic activities. These compounds have been found to be safer with regard to gastric lesion risks compared to their analogs (Doğdaş et al., 2007).
CNS-Related Properties
- Certain benzoxazole and benzodiazepine analogs have been studied for their central nervous system (CNS) related properties, such as acting as glycine transporter 1 inhibitors, which could be pivotal in ameliorating learning impairment in neurological conditions (Sugane et al., 2011). Additionally, 3,5-dihydro-4H-2,3-benzodiazepine-4-thiones, which share structural similarities with benzoxazole derivatives, have demonstrated noncompetitive blocking mechanisms at the AMPA receptor sites, indicating their potential in managing convulsions (Chimirri et al., 1998).
Imaging and Diagnostic Applications
- The fluorophenyl component in compounds structurally related to this compound has been utilized in the development of imaging agents for positron emission tomography (PET), particularly targeting amyloid plaques in Alzheimer's disease. For instance, 2-(4'-fluorophenyl)-1,3-benzothiazoles have shown high binding affinities and are promising candidates for studying patients with neurodegenerative diseases (Serdons et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(4-fluorophenyl)-2,1-benzoxazole-5-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-11-4-2-10(3-5-11)14-12-7-9(8-17)1-6-13(12)16-18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSSGBGDXLYJRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(C=CC3=NO2)C=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901215160 | |
Record name | 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439095-19-9 | |
Record name | 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439095-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenyl)-2,1-benzisoxazole-5-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901215160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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